3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid
Overview
Description
Amicoumacin B is a natural product belonging to the class of dihydroisocoumarin antibiotics. It is primarily isolated from Gram-positive bacteria such as Bacillus and Nocardia species . This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Amicoumacin B has garnered significant attention due to its potential therapeutic applications, particularly in combating antibiotic-resistant bacterial infections .
Scientific Research Applications
Amicoumacin B has a wide range of scientific research applications:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amicoumacin B involves a series of intricate steps. One efficient method for synthesizing the amino acid component of Amicoumacin B is through the formation of a dihydrooxazine intermediate via intramolecular conjugate addition . This method ensures complete stereoselectivity and involves the use of δ-trichloroacetimidoyloxy-α,β-unsaturated ester obtained from a known 4,6-O-p-methoxybenzylidene-protected d-glucose .
Industrial Production Methods
Industrial production of Amicoumacin B typically involves fermentation processes using Bacillus species. The crude extract obtained from the fermentation broth is subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify the target compound . This method ensures the isolation of Amicoumacin B in sufficient quantities for further research and application.
Chemical Reactions Analysis
Types of Reactions
Amicoumacin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving Amicoumacin B include acetyl-CoA for acylation reactions and ethyl acetate for extraction processes . The reactions are typically carried out under controlled temperature conditions, such as 25°C for initial reactions and 12°C for subsequent incubations .
Major Products Formed
The major products formed from the reactions involving Amicoumacin B include N-acetyl-amicoumacins, which lack antibacterial activity . These products are often studied to understand the impact of chemical modifications on the biological properties of Amicoumacin B.
Mechanism of Action
Amicoumacin B exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . The binding site of Amicoumacin B is located near the E-site codon of mRNA on the ribosome . Unlike other translation inhibitors, Amicoumacin B stabilizes the mRNA rather than clashing with it, leading to a unique mode of translation inhibition . This stabilization reduces the rate of polypeptide synthesis and decreases the activity of translating ribosomes .
Comparison with Similar Compounds
Amicoumacin B is part of a larger family of amicoumacin antibiotics, which includes compounds such as Amicoumacin A, Amicoumacin C, and lipoamicoumacins . These compounds share a similar dihydroisocoumarin structure but differ in their side chains and biological activities . For instance, lipoamicoumacins A-D exhibit different antibacterial and cytotoxic activities compared to Amicoumacin B . The unique structural features and biological properties of Amicoumacin B make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-9(2)6-12(22-19(28)18(27)17(26)11(21)8-15(24)25)14-7-10-4-3-5-13(23)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,23,26-27H,6-8,21H2,1-2H3,(H,22,28)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXFXXGTOVWWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-33-0 | |
Record name | Hexonic acid, 3-amino-2,3,6-trideoxy-6-((1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)amino)-6-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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